2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline

BRD4 bromodomain inhibitor BET family epigenetic cancer therapeutics

2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline is an ortho‑phenoxy‑substituted 5‑(methylsulfonyl)aniline building block (C₁₃H₁₁F₂NO₃S, MW 299.29) that serves as a key intermediate in the synthesis of bromodomain‑containing protein 4 (BRD4) inhibitors, C‑C chemokine receptor type 5 (CCR5) antagonists, and cyclooxygenase‑2 (COX‑2) selective inhibitors. The compound bears a 2,4‑difluorophenoxy group at the 2‑position and a methylsulfonyl group at the 5‑position of the aniline ring, a substitution pattern that is critical for downstream biological activity but is absent in commonly available mono‑fluoro, des‑methylsulfonyl, or trifluoromethyl‑substituted analogs.

Molecular Formula C13H11F2NO3S
Molecular Weight 299.29 g/mol
Cat. No. B7865751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline
Molecular FormulaC13H11F2NO3S
Molecular Weight299.29 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)N
InChIInChI=1S/C13H11F2NO3S/c1-20(17,18)9-3-5-13(11(16)7-9)19-12-4-2-8(14)6-10(12)15/h2-7H,16H2,1H3
InChIKeyKQWFGOQFGSWMMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline (CAS 1153959-06-8): Procurement-Grade Intermediary for BRD4, CCR5 and COX‑2 Targeted Programs


2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline is an ortho‑phenoxy‑substituted 5‑(methylsulfonyl)aniline building block (C₁₃H₁₁F₂NO₃S, MW 299.29) that serves as a key intermediate in the synthesis of bromodomain‑containing protein 4 (BRD4) inhibitors, C‑C chemokine receptor type 5 (CCR5) antagonists, and cyclooxygenase‑2 (COX‑2) selective inhibitors. The compound bears a 2,4‑difluorophenoxy group at the 2‑position and a methylsulfonyl group at the 5‑position of the aniline ring, a substitution pattern that is critical for downstream biological activity but is absent in commonly available mono‑fluoro, des‑methylsulfonyl, or trifluoromethyl‑substituted analogs [1].

Multi-target intermediate for BRD4, CCR5 and COX‑2 inhibitor synthesis
Dual pharmacophoric pattern: 2,4‑difluorophenoxy + 5‑methylsulfonyl
One‑step gram‑scale hydrogenation route with free aniline handle
Structure confirmed by co‑crystal evidence (PDB 6VIX) and patent SAR

Why 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline Cannot Be Replaced by Its Closest Structural Analogs


Generic substitution of 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline with structurally similar aniline derivatives fails because the 2,4‑difluorophenoxy and 5‑methylsulfonyl groups are simultaneously required for the synthesis of multiple high‑value pharmacophores. The 2,4‑difluorophenoxy motif makes specific hydrophobic and halogen‑bonding contacts in the bromodomain acetyl‑lysine binding pocket (as visualized in co‑crystal structure PDB 6VIX), while the methylsulfonyl group serves as a hallmark pharmacophore for COX‑2 selectivity and contributes essential polarity for favorable ADMET profiles. Analogs lacking either group—such as 2-(2,4-difluorophenoxy)aniline (des‑methylsulfonyl), 2-(2-fluorophenoxy)-5-(methylsulfonyl)aniline (mono‑fluoro), or 2-(2,4-difluorophenoxy)-5-(trifluoromethyl)aniline (trifluoromethyl replacement)—cannot access the same target product space or show materially weaker potency in the assays reported below [1].

Des‑methylsulfonyl analog
Target
2‑(2,4‑Difluorophenoxy)‑5‑(methylsulfonyl)aniline
Substitute
2‑(2,4‑Difluorophenoxy)aniline lacks the methylsulfonyl group; BRD4 and COX‑2 activity not reported, limiting access to key pharmacophores.
Mono‑fluoro analog
2,4‑Difluoro substitution
2‑(2‑Fluorophenoxy)‑5‑(methylsulfonyl)aniline shows reduced BRD4 potency; the missing fluorine alters binding pocket contacts observed in PDB 6VIX.
Trifluoromethyl analog
Methylsulfonyl pharmacophore
2‑(2,4‑Difluorophenoxy)‑5‑(trifluoromethyl)aniline cannot engage COX‑2 hydrogen‑bond network; no COX‑2 inhibitors reported from this scaffold.

Quantitative Differentiation Evidence for 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline Versus Closest Analogs


BRD4 Inhibitor Scaffold Potency: The 5-Methylsulfonyl Substituent Is Essential for Sub‑Micromolar BRD4 Bromodomain Inhibition

When 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline is elaborated into pyrrolopyridone‑based BRD4 inhibitors (exemplified in US10023592), the resulting compounds achieve BRD4 IC₅₀ values of 500 nM in TR‑FRET assays. The 2,4‑difluorophenoxy and 5‑methylsulfonyl groups are both present in the co‑crystal structure (PDB 6VIX) that reveals direct interactions with the acetyl‑lysine binding pocket. In contrast, the des‑methylsulfonyl analog 2-(2,4-difluorophenoxy)aniline (CAS 187845-72-3) is not represented among the active examples in the patent SAR, and the mono‑fluoro analog 2-(2-fluorophenoxy)-5-(methylsulfonyl)aniline yields BRD4 BD1 IC₅₀ values of 940 nM—a 1.9‑fold loss in potency attributable to the absence of the second fluorine [1][2][3].

BRD4 inhibitor potency
Class-level inference
Target scaffold BRD4 IC₅₀ = 500 nM
Mono‑fluoro analog IC₅₀ = 940 nM
Des‑methylsulfonyl: no BRD4 activity reported
Methylsulfonyl essential for sub‑micromolar BRD4 inhibition; 2,4‑difluoro pattern provides key binding contacts
TR‑FRET assay; co‑crystal PDB 6VIX confirms binding mode
BRD4 bromodomain inhibitor BET family epigenetic cancer therapeutics

CCR5 Antagonism Differentiation: The 2,4-Difluorophenoxy Core Enables >300‑Fold Improvement Over Non‑Fluorinated Analogs

Derivatives built from the 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline scaffold have yielded CCR5 antagonists with IC₅₀ values as low as 25 nM in CHO cell calcium flux assays. The contribution of the 2,4‑difluorophenoxy group is demonstrated by the non‑fluorinated comparator 5-(methylsulfonyl)-2-phenoxyaniline (CHEMBL2057534), which displays a CCR5 IC₅₀ of 9,200 nM—a 368‑fold difference. Furthermore, the target intermediate maps to the same chemotype as the highly optimized CCR5 antagonist CHEMBL3397989 (IC₅₀ = 25 nM), establishing a clear structure‑activity trajectory from the aniline building block [1][2].

CCR5 antagonism
Cross‑study comparable
Target‑derived antagonist IC₅₀ = 25 nM
Non‑fluorinated analog IC₅₀ = 9,200 nM
368‑fold potency gain with 2,4‑difluorophenoxy
2,4‑Difluorophenoxy core drives nanomolar CCR5 activity; fluorine is critical for potency
CHO‑Gα16 and MOLT4 calcium flux/mobilization assays
CCR5 antagonist HIV entry inhibitor chemokine receptor

Synthetic Efficiency Advantage: One‑Step Hydrogenation Delivers 55% Yield at 10 g Scale

The patent‑documented synthesis of 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline proceeds via a single hydrogenation step (10% Pd/C, 30 psi H₂, THF, 40 °C, 24 h) that reduces the corresponding nitro precursor in 55% yield (8.6 g isolated product from 10 g starting material). This one‑step sequence installs the aniline group while leaving the oxidation‑sensitive methylsulfonyl group intact, a functional group compatibility that is not trivial for the trifluoromethyl analog 2-(2,4-difluorophenoxy)-5-(trifluoromethyl)aniline, which typically requires multi‑step routes involving pre‑functionalized arene coupling. No comparable gram‑scale procedure with a single reduction step is reported for the mono‑fluoro or des‑methylsulfonyl analogs in the accessible patent literature .

Synthetic efficiency
Supporting evidence
1 step (hydrogenation)
55% isolated yield
8.6 g scale demonstrated
Scalable single‑step route reduces procurement risk and lead time
10% Pd/C, THF, 30 psi H₂, 40 °C; no comparable gram‑scale protocol for trifluoromethyl analog
synthetic chemistry scale‑up building block procurement

COX‑2 Selectivity Pharmacophore: The Methylsulfonyl Group Is a Validated Selectivity Determinant Absent in the Trifluoromethyl Analog

The methylsulfonyl group attached to the aniline core is a well‑established pharmacophoric element for COX‑2 selectivity, exemplified by the clinical compound CGP 28238 (6-(2,4-difluorophenoxy)-5-methylsulfonylamino-1-indanone), which inhibits COX‑2 with 65% inhibition at 100 nM and is a direct structural descendant of the target aniline intermediate. The trifluoromethyl analog 2-(2,4-difluorophenoxy)-5-(trifluoromethyl)aniline replaces the sulfonyl group with a non‑hydrogen‑bonding, electron‑withdrawing CF₃ group and cannot engage the COX‑2 Arg120/Tyr355/Ser530 hydrogen‑bond network in the same manner. Consequently, the trifluoromethyl analog is not reported as a precursor to any known COX‑2 selective inhibitor, whereas the target compound serves as the entry point to an entire class of diarylheterocycle COX‑2 inhibitors [1][2].

COX‑2 selectivity pharmacophore
Class-level inference
Methylsulfonyl group present
CGP 28238 (derived from target): 65% COX‑2 inhibition at 100 nM
Trifluoromethyl analog: no COX‑2 inhibitors reported
Methylsulfonyl is a validated COX‑2 selectivity determinant; CF₃ replacement forecloses this synthetic pathway
Recombinant human COX‑2 enzymatic assay; pharmacophore mapping from co‑crystal structures
COX‑2 selective inhibitor anti‑inflammatory methylsulfonyl pharmacophore

Physicochemical Profile Differentiation: Lower Predicted logP Relative to the Trifluoromethyl Analog Improves Aqueous Solubility

The methylsulfonyl group imparts greater polarity than the trifluoromethyl group, resulting in a lower predicted logP for 2-(2,4-difluorophenoxy)-5-(methylsulfonyl)aniline. While experimental logP values for the target compound are not yet published, the ChemSpider‑predicted clogP is approximately 2.34, compared to a reported logP of 3.77–4.37 for various 2-(2,4-difluorophenoxy)-5-(trifluoromethyl)aniline analogs (ChemSrc data). A logP reduction of approximately 1.5–2.0 log units correlates with significantly improved aqueous solubility and a more favorable position within Lipinski's Rule of 5 for oral drug candidates. This physicochemical advantage makes the target compound a more suitable building block for programs aiming at orally bioavailable lead molecules .

Lipophilicity (logP)
Cross‑study comparable
Target compound clogP ≈ 2.34
Trifluoromethyl analog logP = 3.77–4.37
ΔlogP ≈ 1.4–2.0 units lower
Lower lipophilicity supports improved aqueous solubility and oral developability profile
In silico prediction (ChemSpider); experimental logP for CF₃ analog from ChemSrc
ADMET logP aqueous solubility oral bioavailability

Procurement‑Relevant Application Scenarios for 2-(2,4-Difluorophenoxy)-5-(methylsulfonyl)aniline


Medicinal Chemistry: BRD4 Bromodomain Inhibitor Lead Optimization

The target compound is the direct synthetic precursor to pyrrolopyridone‑ and isoquinolinone‑based BRD4 bromodomain inhibitors with IC₅₀ values of 500 nM. Procurement enables rapid analogue synthesis for structure‑activity relationship (SAR) exploration around the acetyl‑lysine binding pocket, supported by the co‑crystal structure PDB 6VIX that reveals the binding mode of the 2,4‑difluorophenoxy‑5‑methylsulfonylphenyl motif. Programs that substitute this building block with des‑methylsulfonyl or mono‑fluoro analogs lose access to the key BRD4 pharmacophore and must re‑optimize the entire chemical series [1][2].

Antiviral Drug Discovery: CCR5 Antagonist Development for HIV Entry Inhibition

The target building block maps directly to CCR5 antagonists achieving IC₅₀ values as low as 25 nM. Structure‑activity data show a 368‑fold potency differential between the 2,4‑difluorophenoxy‑containing series and the non‑fluorinated phenoxy comparator (9,200 nM). Procurement is indicated for HIV‑1 entry inhibitor programs that require the 2,4‑difluoro substitution pattern to achieve nanomolar cellular potency against the CCR5 co‑receptor [3][4].

Anti‑Inflammatory Research: COX‑2 Selective Inhibitor Synthesis

As the direct precursor to the COX‑2 selective inhibitor CGP 28238 (65% inhibition at 100 nM), the target compound enables synthesis of diarylheterocycle COX‑2 inhibitors bearing the methylsulfonyl pharmacophore. This application is inaccessible to programs that stock only the trifluoromethyl or des‑methylsulfonyl analogs, as those building blocks lack the requisite hydrogen‑bonding capacity for COX‑2 selectivity [5].

Parallel Library Synthesis and Hit‑to‑Lead Chemistry

The one‑step, gram‑scale synthetic route (55% yield, Pd/C hydrogenation) and the presence of a free aniline handle make the target compound suitable for parallel amide coupling, sulfonamide formation, and Buchwald‑Hartwig diversification. The documented procedure allows procurement teams to secure a single versatile intermediate that feeds multiple lead optimization campaigns (BRD4, CCR5, COX‑2, and PAF antagonist programs) rather than maintaining separate inventories of analog building blocks with narrower synthetic utility .

Application
Selection Property
Validation Focus
BRD4 bromodomain inhibitor lead optimization
2,4‑Difluorophenoxy‑5‑methylsulfonyl substitution pattern
BRD4 binding assay and co‑crystal structure confirmation (PDB 6VIX)
CCR5 antagonist development (HIV entry research)
2,4‑Difluorophenoxy core for nanomolar potency
CCR5 cell‑based calcium flux assay and SAR correlation
COX‑2 selective inhibitor synthesis
Methylsulfonyl pharmacophore for COX‑2 selectivity
COX‑2 enzymatic assay and comparison to trifluoromethyl analog inactivity
Parallel library synthesis and hit‑to‑lead chemistry
Free aniline handle and scalable one‑step route
Amide coupling, sulfonamide formation, and diversification yields

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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